molecular formula C20H26N2OS B2859011 3-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)propanamide CAS No. 1428357-74-7

3-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)propanamide

Cat. No. B2859011
CAS RN: 1428357-74-7
M. Wt: 342.5
InChI Key: JTWKPKWMDLSBHS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a piperidine ring, which is a common structure in many pharmaceuticals . The presence of the thiophen-2-yl group suggests that it might have interesting electronic properties.


Molecular Structure Analysis

The molecular structure analysis would involve understanding the 3D conformation of the molecule, the hybridization of the atoms, and the presence of any chiral centers. This would require advanced techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the functional groups present in the molecule. The piperidine ring might undergo reactions at the nitrogen atom, and the phenyl and thiophen-2-yl groups might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. The presence of both polar (piperidine) and nonpolar (phenyl and thiophen-2-yl) groups suggests that it might have interesting solubility properties .

Scientific Research Applications

Antiulcer Potential

One study explored the synthesis and gastric acid antisecretory activity of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides, demonstrating potent antisecretory activity against histamine-induced gastric acid secretion in rats. This suggests potential applications of structurally related compounds in the treatment of ulcers (Ueda et al., 1991).

Anticancer Applications

Research into propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole highlighted their promise as anticancer agents. A study synthesized such derivatives and evaluated their anticancer potential, with some compounds showing strong anticancer activities (Rehman et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through toxicological studies. It’s important to handle all new compounds with care until their safety profiles are well-established .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on its structure and properties .

properties

IUPAC Name

3-phenyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS/c23-20(9-8-17-5-2-1-3-6-17)21-12-15-22-13-10-18(11-14-22)19-7-4-16-24-19/h1-7,16,18H,8-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWKPKWMDLSBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CCNC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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